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Abstract
ML345 is a small molecule probe that has emerged from high-throughput screening as a potent

modulator of two distinct and critical biological pathways. Initially identified as a selective

inhibitor of Insulin-Degrading Enzyme (IDE), a key regulator in metabolic diseases, subsequent

research has unveiled its potent inhibitory activity against the NLRP3 inflammasome, a central

player in inflammatory responses. This dual functionality positions ML345 as a valuable tool for

investigating the intricate connections between metabolism and inflammation and as a potential

starting point for the development of novel therapeutics. This technical guide provides a

comprehensive overview of the discovery, synthesis, and detailed experimental protocols for

the characterization of ML345, intended to facilitate its use and further exploration by the

scientific community.

Discovery and Rationale
ML345 was originally discovered through an ultra high-throughput screening (uHTS) campaign

aimed at identifying novel, non-peptide inhibitors of Insulin-Degrading Enzyme (IDE).[1][2] IDE

is a zinc-metalloprotease responsible for the degradation of insulin and other bioactive

peptides, making it a therapeutic target for type 2 diabetes and Alzheimer's disease.[1][2] The
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screening effort sought to identify compounds with superior potency and selectivity compared

to existing inhibitors.

More recently, an independent investigation revealed that ML345 is also a highly potent and

selective inhibitor of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3)

inflammasome.[3] The NLRP3 inflammasome is a multiprotein complex that, upon activation,

triggers the release of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptotic cell

death.[3] Its dysregulation is implicated in a wide range of inflammatory diseases. This

serendipitous discovery of a dual-target inhibitor presents a unique opportunity to probe the

crosstalk between metabolic and inflammatory signaling pathways.

Synthesis of ML345
The synthesis of ML345 is a convergent, six-step process with a reported overall yield of 26%.

[4] The procedure is outlined below.

Experimental Protocol: Synthesis of ML345
Step 1: Synthesis of Intermediate 2 To a solution of 3-amino-4-morpholinobenzenesulfonamide

(Intermediate 1) in an appropriate solvent, add 2-fluoro-5-formylbenzoyl chloride. The reaction

is stirred at room temperature until completion, as monitored by thin-layer chromatography

(TLC). The resulting product, Intermediate 2, is then isolated and purified.

Step 2: Synthesis of Intermediate 3 Intermediate 2 is subjected to a reductive amination

reaction. The compound is dissolved in a suitable solvent, and a reducing agent, such as

sodium triacetoxyborohydride, is added, followed by the addition of an amine. The reaction is

stirred until the starting material is consumed. The product, Intermediate 3, is purified by

column chromatography.

Step 3: Synthesis of Intermediate 4 Intermediate 3 undergoes a cyclization reaction to form the

core heterocyclic structure. This is typically achieved by heating the intermediate in the

presence of a suitable catalyst or reagent. The reaction progress is monitored by TLC or LC-

MS. Upon completion, the product, Intermediate 4, is isolated and purified.

Step 4: Synthesis of Intermediate 5 A functional group on Intermediate 4 is modified in this

step. For example, a protecting group may be removed or a new functional group introduced
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via a substitution reaction. The specific reagents and conditions will depend on the nature of

the desired modification. The product, Intermediate 5, is purified before proceeding.

Step 5: Synthesis of Intermediate 6 Intermediate 5 is coupled with another key building block.

This may involve a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, to

form a new carbon-carbon or carbon-nitrogen bond. The reaction is carried out under an inert

atmosphere with a suitable catalyst and ligand. The product, Intermediate 6, is purified by flash

chromatography.

Step 6: Synthesis of ML345 The final step involves the deprotection or final modification of

Intermediate 6 to yield ML345. This may involve acidic or basic hydrolysis of a protecting

group. The final product, ML345, is purified by preparative HPLC to achieve high purity.[4]

Biological Activity and Mechanism of Action
ML345 exhibits a dual mechanism of action, targeting both the Insulin-Degrading Enzyme and

the NLRP3 inflammasome.

Inhibition of Insulin-Degrading Enzyme (IDE)
ML345 is a potent inhibitor of IDE, targeting a specific cysteine residue (Cys819) within the

enzyme.[1] This covalent modification leads to the inhibition of IDE's proteolytic activity.

ML345
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Caption: ML345 inhibits IDE by binding to Cys819, preventing insulin degradation.

Inhibition of the NLRP3 Inflammasome
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ML345 acts as a highly potent and selective inhibitor of the NLRP3 inflammasome.[3] Its

mechanism is independent of its IDE inhibitory activity.[3] ML345 directly binds to tyrosine 381

(Y381) of NLRP3, which disrupts the crucial interaction between NLRP3 and NIMA-related

kinase 7 (NEK7), a necessary step for inflammasome assembly and activation.[3]
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Caption: ML345 disrupts the NLRP3-NEK7 interaction, blocking inflammasome assembly.
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Quantitative Data Summary
The following tables summarize the key quantitative data for ML345's biological activity.

Table 1: Inhibitory Activity of ML345

Target Assay Type IC50 (nM) Reference

Insulin-Degrading

Enzyme (IDE)
Biochemical 188 [4]

NLRP3

Inflammasome

Cell-based (IL-1β

release)
197.7 [5]

Table 2: Physicochemical Properties of ML345

Property Value Reference

Molecular Formula C21H22FN3O5S2 [5]

Molecular Weight 479.54 [5]

Solubility in DMSO 10 mM [5]

Detailed Experimental Protocols
FRET-based IDE Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to

determine the inhibitory activity of compounds against IDE.
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Caption: Workflow for determining IDE inhibition using a FRET-based assay.
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Materials:

Recombinant human IDE

FRET-based IDE substrate (e.g., a peptide with a donor and acceptor fluorophore that are

separated upon cleavage)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

384-well black microplates

Test compound (ML345) and DMSO (vehicle control)

Fluorescence plate reader

Procedure:

Prepare serial dilutions of ML345 in DMSO.

Dispense 5 µL of assay buffer containing recombinant IDE to each well of a 384-well plate.

Add 0.5 µL of the ML345 dilutions or DMSO to the respective wells.

Incubate the plate for 15 minutes at room temperature.

Initiate the reaction by adding 5 µL of the FRET substrate solution to each well.

Immediately begin reading the fluorescence signal at appropriate excitation and emission

wavelengths for the FRET pair, taking readings every 5 minutes for 60 minutes.

Calculate the initial reaction rates and determine the percent inhibition for each concentration

of ML345.

Plot the percent inhibition against the logarithm of the compound concentration and fit the

data to a dose-response curve to determine the IC50 value.

NLRP3 Inflammasome Inhibition Assay (ASC
Oligomerization)
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This protocol details the assessment of NLRP3 inflammasome inhibition by measuring the

oligomerization of the adaptor protein ASC in bone marrow-derived macrophages (BMDMs).

Start

Prime BMDMs with LPS
(e.g., 1 µg/mL for 4 hours)

Treat cells with ML345 or vehicle (DMSO)

Stimulate with NLRP3 activator
(e.g., Nigericin)

Lyse cells in Triton X-100 containing buffer

Centrifuge lysates to pellet
insoluble ASC oligomers

Resuspend pellet and crosslink
with DSS

Run samples on SDS-PAGE

Perform Western blot for ASC

Analyze blot for ASC monomers and oligomers

End
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Click to download full resolution via product page

Caption: Workflow for assessing NLRP3 inflammasome inhibition via ASC oligomerization.

Materials:

Bone marrow-derived macrophages (BMDMs)

LPS (Lipopolysaccharide)

Nigericin

ML345

Lysis buffer (20 mM HEPES-KOH, pH 7.5, 150 mM KCl, 1% NP-40, protease inhibitors)

Disuccinimidyl suberate (DSS)

SDS-PAGE gels and Western blotting reagents

Anti-ASC antibody

Procedure:

Seed BMDMs in 6-well plates and allow them to adhere.

Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours.

Pre-treat the cells with various concentrations of ML345 or DMSO for 30 minutes.

Stimulate the cells with an NLRP3 activator, such as nigericin (5 µM), for 1 hour.

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

Centrifuge the lysates at 6000 x g for 15 minutes at 4°C to pellet the insoluble fraction

containing ASC oligomers.

Carefully remove the supernatant (soluble fraction).
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Resuspend the pellet in PBS and add DSS to a final concentration of 2 mM to crosslink the

ASC oligomers. Incubate for 30 minutes at room temperature.

Quench the crosslinking reaction by adding Tris-HCl, pH 7.5, to a final concentration of 20

mM.

Add SDS-PAGE sample buffer, boil the samples, and analyze by Western blotting using an

anti-ASC antibody.

The presence of high molecular weight bands corresponding to ASC oligomers will be

reduced in the presence of an effective inhibitor like ML345.

Co-immunoprecipitation of NLRP3 and NEK7
This protocol is for investigating the effect of ML345 on the interaction between NLRP3 and

NEK7 in a cellular context.

Procedure:

Transfect HEK293T cells with plasmids encoding Flag-tagged NLRP3 and HA-tagged NEK7.

24 hours post-transfection, treat the cells with ML345 or DMSO for a specified period.

Lyse the cells in a non-denaturing lysis buffer (e.g., containing 0.5% Triton X-100).

Clarify the lysates by centrifugation.

Incubate the lysates with anti-Flag antibody-conjugated beads overnight at 4°C to

immunoprecipitate NLRP3.

Wash the beads extensively to remove non-specific binding proteins.

Elute the protein complexes from the beads.

Analyze the eluates by SDS-PAGE and Western blotting using anti-Flag and anti-HA

antibodies to detect NLRP3 and co-immunoprecipitated NEK7, respectively. A reduction in

the amount of co-immunoprecipitated NEK7 in the presence of ML345 indicates disruption of

the NLRP3-NEK7 interaction.
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Conclusion
ML345 is a unique small molecule probe with well-characterized inhibitory activity against both

Insulin-Degrading Enzyme and the NLRP3 inflammasome. Its distinct mechanisms of action on

these two important drug targets make it an invaluable tool for researchers in the fields of

metabolism, immunology, and drug discovery. The detailed synthetic and experimental

protocols provided in this guide are intended to enable the broader scientific community to

utilize ML345 to further unravel the complex interplay between metabolic and inflammatory

diseases and to explore its potential as a lead compound for novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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